Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate is a complex organic compound with a molecular formula of C22H20N2O5 and a molecular weight of 392.415 . This compound is part of a class of chemicals known for their interesting pharmaceutical and biological activities .
Preparation Methods
The synthesis of Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate involves several steps. One common method includes the reaction of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxylic acid with ethyl 4-aminobenzoate under specific conditions . The reaction typically requires a solvent such as N,N-dimethylformamide (DMF) and a catalyst like triethylamine . The product is then purified through recrystallization from a mixture of DMF and ethanol .
Chemical Reactions Analysis
Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are often quinoline and dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes . The exact molecular targets and pathways are still under investigation, but it is known to affect cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Ethyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate can be compared with similar compounds such as:
These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C22H20N2O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 4-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H20N2O5/c1-2-29-22(28)14-8-10-15(11-9-14)23-20(26)17-19(25)16-7-3-5-13-6-4-12-24(18(13)16)21(17)27/h3,5,7-11,25H,2,4,6,12H2,1H3,(H,23,26) |
InChI Key |
XSJYEBXYSXPWTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O |
Origin of Product |
United States |
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